ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by a pyrazole ring substituted with a bromomethyl group at the 3-position, a methyl group at the 1-position, and an ethyl ester group at the 4-position. It is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 1-methyl-1H-pyrazole-4-carboxylic acid.
Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of sulfuric acid to form ethyl 1-methyl-1H-pyrazole-4-carboxylate.
Bromomethylation: The ester is then subjected to bromomethylation using formaldehyde and hydrobromic acid under acidic conditions to introduce the bromomethyl group at the 3-position.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for various substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and mild bases such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
Ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential pharmaceuticals.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules due to its reactivity.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
Ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro or hydroxy analogs
Properties
CAS No. |
1176629-22-3 |
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Molecular Formula |
C8H11BrN2O2 |
Molecular Weight |
247.09 g/mol |
IUPAC Name |
ethyl 3-(bromomethyl)-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-13-8(12)6-5-11(2)10-7(6)4-9/h5H,3-4H2,1-2H3 |
InChI Key |
KCWJNXWWRGYAIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1CBr)C |
Purity |
0 |
Origin of Product |
United States |
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